Enantioselective Hepatoprotection: L-MTCA vs. D-MTCA and Other Prodrugs
The L-isomer of 2-methylthiazolidine-4-carboxylic acid (L-MTCA) provides dose-dependent hepatoprotection, whereas the D-isomer is completely ineffective. At a dose of 5.0 mmol/kg, L-MTCA prevented acetaminophen-induced hepatotoxicity in mice, while D-MTCA showed no protection at any dosage tested [1]. This demonstrates a strict enantioselective requirement for biological activity.
| Evidence Dimension | Prevention of Acetaminophen-Induced Hepatotoxicity |
|---|---|
| Target Compound Data | Complete prevention at 5.0 mmol/kg (L-isomer) |
| Comparator Or Baseline | D-MTCA: No protection at all dosages (0.55, 1.65, 5.0 mmol/kg) |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | Male mice, hepatotoxic dose of acetaminophen (5.0 mmol/kg), pro-drugs administered immediately after acetaminophen. |
Why This Matters
This establishes a strict stereochemical requirement for activity, meaning procurement of the incorrect stereoisomer will yield a null result in experimental settings.
- [1] Hazelton, G. A., Hjelle, J. J., & Klaassen, C. D. (1986). Effects of cysteine pro-drugs on acetaminophen-induced hepatotoxicity. Journal of Pharmacology and Experimental Therapeutics, 237(1), 341-349. View Source
